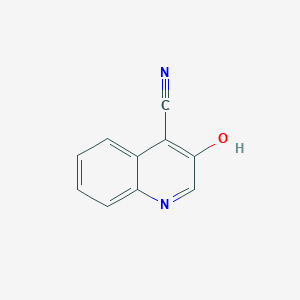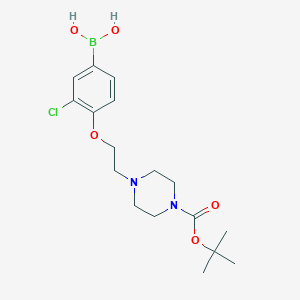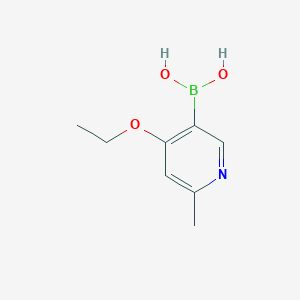
3-Hydroxyquinoline-4-carbonitrile
Übersicht
Beschreibung
3-Hydroxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6N2O . It has a molecular weight of 170.17 g/mol . It is a solid powder at room temperature .
Synthesis Analysis
The synthesis of this compound and its analogues has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature, including classical methods and efficient methods that reduce reaction time with increased yield . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a hydroxyl group at the 3rd position and a carbonitrile group at the 4th position . The InChI code for this compound is 1S/C10H6N2O/c11-5-8-7-3-1-2-4-9 (7)12-6-10 (8)13/h1-4,6,13H .Physical And Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a molecular weight of 170.17 g/mol . The boiling point of this compound is reported to be between 201-202°C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-Hydroxyquinoline derivatives exhibit significant properties as corrosion inhibitors. Studies reveal that these compounds, including quinoline derivatives like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, demonstrate effective corrosion inhibition on metal surfaces such as iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the relationship between corrosion inhibition and global reactivity descriptors of these compounds (Erdoğan et al., 2017).
Biological Activity
Quinoline derivatives are also notable for their biological activities. Pyran derivatives based on hydroxyquinoline, like 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile, have shown potential antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds have been synthesized and characterized, demonstrating significant antibacterial properties compared to standard antibiotics such as Penicillin G (Rbaa et al., 2019).
Antitumor Activities
Quinoline derivatives, including 3-hydroxyquinoline-4-carbonitrile, have been investigated for their antitumor activities. For instance, 2-amino-4-(2-chloroquinolin-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile, a quinoline derivative, has demonstrated binding to β-Catenin protein, a target in colorectal cancer treatment. Studies using Water-LOGSY NMR technique indicate potential applications of these compounds in designing therapeutic strategies for colorectal cancer and related diseases (Mansour et al., 2021).
Optoelectronic and Charge Transport Properties
Hydroquinoline derivatives have been explored for their optoelectronic, nonlinear, and charge transport properties. Compounds such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been studied using density functional theory to understand their structural, electronic, optical, and charge transport characteristics. These studies suggest the potential of these compounds as multifunctional materials in various applications (Irfan et al., 2020).
Safety and Hazards
3-Hydroxyquinoline-4-carbonitrile is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .
Zukünftige Richtungen
The future directions for the study of 3-Hydroxyquinoline-4-carbonitrile and its analogues could involve further exploration of their synthesis methods, chemical reactions, and biological activities . There is potential for these compounds to be used in the development of new drugs and therapeutic applications .
Wirkmechanismus
Target of Action
It is known that quinoline derivatives can bind to a diverse range of targets with high affinities . This suggests that 3-Hydroxyquinoline-4-carbonitrile may also interact with multiple targets.
Mode of Action
Quinoline derivatives are known to exhibit a broad range of pharmacological potential They can interact with their targets and cause changes that lead to their biological effects
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biological pathways . The downstream effects of these interactions can vary widely, contributing to the diverse biological properties of these compounds.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is possible that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
3-Hydroxyquinoline-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal activity without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
3-hydroxyquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZROBIXCHBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















